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Introduction
INCB000928, also known as zilurgisertib, is a potent and selective, orally bioavailable small

molecule inhibitor of Activin A receptor type 1 (ACVR1), commonly known as Activin Receptor-

Like Kinase 2 (ALK2).[1][2][3] ALK2 is a transmembrane serine/threonine kinase that plays a

crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for

various biological processes, including iron homeostasis and bone formation.[4] Dysregulation

of the ALK2 signaling pathway is implicated in the pathophysiology of several diseases,

including anemia of chronic disease and the rare genetic disorder fibrodysplasia ossificans

progressiva (FOP).[4][5] This technical guide provides an in-depth overview of the ALK2

inhibition pathway of INCB000928, summarizing key preclinical and clinical data, and detailing

relevant experimental methodologies.

Core Mechanism of Action: ALK2 Inhibition
INCB000928 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity

of ALK2.[1] In pathological conditions such as anemia of chronic disease, elevated levels of

inflammatory cytokines stimulate the production of hepcidin, the master regulator of iron

homeostasis.[6] Hepcidin induction is mediated through the BMP/SMAD signaling pathway,

where ALK2 is a key upstream kinase.[6] By inhibiting ALK2, INCB000928 effectively blocks the
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downstream phosphorylation of SMAD1 and SMAD5, leading to a reduction in hepcidin

expression.[1][7] Decreased hepcidin levels result in increased iron availability for

erythropoiesis, thereby ameliorating anemia.[1]

In the context of FOP, a disease caused by gain-of-function mutations in the ACVR1 gene,

INCB000928 inhibits the aberrant, ligand-independent activation of ALK2, which is responsible

for the formation of heterotopic ossification (HO).[5] Preclinical studies have demonstrated that

zilurgisertib can potently inhibit both wild-type and mutant ALK2.[3]

Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for INCB000928 from preclinical and

clinical studies.

Table 1: Preclinical In Vitro Activity of INCB000928
Parameter Value Cell Line/Assay Condition

ALK2 IC50 11 nM Biochemical kinase assay

ALK2 IC50 15 nM Biochemical assay

SMAD1/5 Phosphorylation

IC50
63 nM Cellular assay

SMAD1/5 Phosphorylation

IC50
69 nM Cellular assay

Hepcidin Production IC50 20 nM
Huh-7 cells stimulated with

BMP-6

IC50: Half-maximal inhibitory concentration

Table 2: Preclinical In Vivo Efficacy in a Mouse Model of
Cancer-Induced Anemia
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Parameter Effect of INCB000928

Hemoglobin Dose-dependent increase of 2-3 g/dL

Red Blood Cell Count Dose-dependent increase

Liver pSMAD Levels Reduced by ≥50% vs. vehicle control

Circulating Hepcidin Levels Reduced by ≥50% vs. vehicle control

Table 3: Phase 1 Pharmacokinetic Profile of INCB000928
in Healthy Volunteers

Parameter Value Dosing

Time to Maximum Plasma

Concentration (Tmax)
2-4 hours

Single and multiple ascending

doses

Predicted Half-life (t1/2) Approximately 24-27 hours
Single and multiple ascending

doses

Table 4: Preliminary Efficacy in Phase 1/2 Study
(NCT04455841) in Myelofibrosis Patients with Anemia

Patient Population Endpoint Response Rate

Non-transfusion dependent
Hemoglobin increase of ≥1.5

g/dL
18% (4 out of 22 patients)

Transfusion dependent Transfusion independence Not observed at data cutoff

Experimental Protocols
Biochemical Kinase Assay (LANCE® Ultra Kinase
Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB000928

against ALK2 kinase activity.
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Methodology: The biochemical kinase activity was evaluated at 100 µM ATP using the

LANCE® Ultra Kinase Assay (PerkinElmer).[1] This time-resolved fluorescence resonance

energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the

kinase. The assay was performed with varying concentrations of INCB000928 to determine

the concentration at which 50% of the kinase activity is inhibited.

Cell-Based Hepcidin Production Assay
Objective: To assess the ability of INCB000928 to inhibit BMP-6-induced hepcidin production

in a cellular context.

Methodology:

Huh-7 cells, a human hepatoma cell line, were used.[7]

Cells were stimulated with Bone Morphogenetic Protein 6 (BMP-6) to induce hepcidin

production.

Varying concentrations of INCB000928 were added to the cell cultures.

After an incubation period, the concentration of hepcidin in the cell supernatant was

measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1]

The IC50 value was calculated as the concentration of INCB000928 that resulted in a 50%

reduction in hepcidin production compared to the BMP-6 stimulated control.

In Vivo Mouse Model of Cancer-Induced Anemia
Objective: To evaluate the in vivo efficacy of INCB000928 in a disease-relevant animal

model.

Methodology:

B16F10 melanoma cells were injected intraperitoneally into mice to induce a metastatic

tumor model that leads to anemia.[1]

One week after cell injection, mice were treated with vehicle control or varying doses of

INCB000928.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.incytemi.com/document/Poster/ASH%202023%20-%20Preclinical%20Profile%20of%20Zilurgisertib%20with%20Ruxolitinib%20for%20Anemia%20in%20MF.pdf
https://ash.confex.com/ash/2023/webprogram/Paper181055.html
https://www.incytemi.com/document/Poster/ASH%202023%20-%20Preclinical%20Profile%20of%20Zilurgisertib%20with%20Ruxolitinib%20for%20Anemia%20in%20MF.pdf
https://www.incytemi.com/document/Poster/ASH%202023%20-%20Preclinical%20Profile%20of%20Zilurgisertib%20with%20Ruxolitinib%20for%20Anemia%20in%20MF.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blood samples were collected to measure hemoglobin and red blood cell counts.

At the end of the study, liver tissue was collected and homogenized to measure the levels

of phosphorylated SMAD1 (pSMAD1) by ELISA.[1]

Circulating hepcidin levels in the blood were also measured by ELISA.[1]

Phase 1/2 Clinical Trial (NCT04455841)
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and

efficacy of INCB000928 as monotherapy or in combination with ruxolitinib in patients with

myelofibrosis and anemia.[2][8]

Study Design: An open-label, dose-escalation and expansion study.[2][8]

Patient Population: Adults with primary or secondary myelofibrosis who are transfusion-

dependent or have symptomatic anemia.[9]

Primary Endpoint: Safety and tolerability.[8]

Secondary Endpoints: Efficacy (anemia response), pharmacokinetics, and

pharmacodynamics (hepcidin and iron metabolism parameters).[8]
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Caption: ALK2 signaling pathway and the inhibitory action of INCB000928.

Preclinical Evaluation

Clinical Development

Biochemical Kinase Assay
(IC50 Determination)

Cell-Based Hepcidin Assay
(Huh-7 cells, IC50)

Confirms cellular activity

In Vivo Mouse Model
(Cancer-Induced Anemia)

Translates to in vivo model

Phase 1 Studies
(Healthy Volunteers, PK/Safety)

Supports clinical investigation

Phase 1/2 & 2 Studies
(Patients, Efficacy/Safety)

Informs dose selection and safety

Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of INCB000928.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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